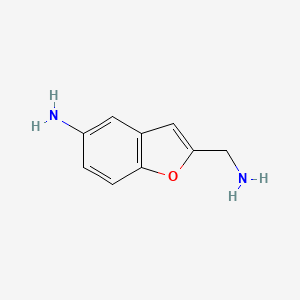

2-(Aminomethyl)benzofuran-5-amine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

165735-69-3 |

|---|---|

Molecular Formula |

C9H10N2O |

Molecular Weight |

162.192 |

IUPAC Name |

2-(aminomethyl)-1-benzofuran-5-amine |

InChI |

InChI=1S/C9H10N2O/c10-5-8-4-6-3-7(11)1-2-9(6)12-8/h1-4H,5,10-11H2 |

InChI Key |

HIXDCIJRPJXEAQ-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C1N)C=C(O2)CN |

Synonyms |

2-Benzofuranmethanamine, 5-amino- |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Aminomethyl Benzofuran 5 Amine

Novel Synthetic Routes and Strategic Retrosynthetic Analysis

The construction of the 2-(aminomethyl)benzofuran-5-amine scaffold relies on the strategic formation of the benzofuran (B130515) ring system and the introduction of the aminomethyl and amine functionalities at the C2 and C5 positions, respectively. Modern synthetic chemistry offers a plethora of methods to achieve this, with metal-catalyzed reactions and cascade sequences being at the forefront.

Exploration of Metal-Catalyzed Coupling Reactions for Benzofuran Ring Formation

The formation of the benzofuran nucleus is a critical step in the synthesis of this compound. Various transition metal-catalyzed cross-coupling reactions have been effectively employed for this purpose, offering high efficiency and functional group tolerance. eie.gr

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for constructing the benzofuran ring. nih.gov A common strategy involves the intramolecular cyclization of appropriately substituted phenols. For instance, the Sonogashira cross-coupling of a terminal alkyne with an iodophenol, followed by an intramolecular cyclization, is a powerful method. acs.org Another approach is the palladium-catalyzed direct C-H functionalization, where (Z)-2-bromovinyl phenyl ethers undergo intramolecular cyclization to yield 2-substituted benzofurans. organic-chemistry.org

Copper-Catalyzed Reactions: Copper-based catalysts have also proven to be highly effective for benzofuran synthesis. acs.org One-pot strategies involving the reaction of substituted amines, salicylaldehydes, and calcium carbide (to generate alkynes in situ) using a copper bromide catalyst have been reported to produce amino-substituted benzofuran skeletons in high yields. nih.gov Furthermore, copper-catalyzed domino reactions of 2-haloanilines with 1,3-dicarbonyl compounds provide a direct route to polysubstituted indoles, a strategy that can be adapted for benzofuran synthesis. organic-chemistry.org

Nickel-Catalyzed Reactions: Nickel catalysis has emerged as a valuable tool for the synthesis of benzofurans, particularly through the activation of challenging C-F bonds. beilstein-journals.org Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids allows for the synthesis of 2-arylbenzofurans under mild conditions. beilstein-journals.org

Rhodium-Catalyzed Reactions: Rhodium-catalyzed reactions have also been utilized for the synthesis of substituted benzofurans. For example, rhodium-catalyzed transfer of vinylene between a vinyl carbonate and a meta-salicylic acid derivative can produce C4-substituted benzofurans. acs.org

A comparative overview of different metal-catalyzed reactions for benzofuran ring formation is presented in the table below.

| Catalyst System | Key Reaction Type | Starting Materials | Advantages |

| Palladium (e.g., Pd(OAc)₂, (PPh₃)PdCl₂) | Sonogashira coupling, C-H functionalization | Iodophenols, terminal alkynes, 2-bromovinyl phenyl ethers | High efficiency, broad substrate scope acs.orgorganic-chemistry.org |

| Copper (e.g., CuBr, CuI) | One-pot multi-component reactions | Salicylaldehydes, amines, alkynes | Cost-effective, good yields nih.gov |

| Nickel (e.g., Ni(cod)₂) | C-F bond activation | 2-Fluorobenzofurans, arylboronic acids | Mild reaction conditions, unique reactivity beilstein-journals.org |

| Rhodium (e.g., Rh(II) catalysts) | Vinylene transfer, C-H functionalization | Vinyl carbonates, salicylic (B10762653) acid derivatives | Access to specific substitution patterns acs.orgnih.gov |

Application of Domino and Cascade Reactions in Scaffold Assembly

Domino and cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer significant advantages in terms of efficiency and atom economy. researchgate.net The assembly of the this compound scaffold can be streamlined using such strategies.

A notable example is the copper-catalyzed domino three-component coupling-cyclization reaction. This method can be employed to construct heterocycles bearing an aminomethyl group by reacting a starting material like a substituted 2-ethynylphenol (B1266645) with a secondary amine and an aldehyde. organic-chemistry.org This approach allows for the simultaneous formation of the C-N and C-C bonds required for the aminomethyl side chain and the cyclization to form the benzofuran ring.

Chemo- and Regioselective Functionalization Approaches

The synthesis of this compound requires precise control over the placement of functional groups on the benzofuran core. Chemo- and regioselective functionalization strategies are therefore of paramount importance. rsc.orgresearchgate.net

Metalation has been shown to be a powerful tool for the regioselective functionalization of indolizines, a related heterocyclic system, where the choice of base and electrophile dictates the position of substitution. acs.org Similar principles can be applied to the benzofuran ring. For instance, directed ortho-metalation of a substituted benzofuran can allow for the introduction of a functional group at a specific position.

Furthermore, the inherent reactivity of the benzofuran ring can be exploited. For example, electrophilic substitution reactions can be directed to specific positions based on the electronic nature of the existing substituents. The development of amine-catalyzed reactions under metal-free conditions has also provided new avenues for the chemo- and regioselective synthesis of highly functionalized aromatic compounds. rsc.org

Precursor Design and Synthesis for Aminomethylbenzofuran Construction

The successful synthesis of this compound is heavily reliant on the rational design and efficient synthesis of key precursors and intermediates.

Synthesis of Substituted Benzofuran Intermediates

Another strategy involves the synthesis of a 2-substituted benzofuran that already contains a precursor to the aminomethyl group. For example, a 2-formylbenzofuran or a 2-cyanobenzofuran can be synthesized and then converted to the aminomethyl group in a later step. The synthesis of α-substituted 2-benzofuranmethamines has been achieved via α-substituted 2-benzofuranmethyl carbocation intermediates. nih.gov

Development of Advanced Amination Strategies for the Side Chain

The introduction of the aminomethyl group at the C2 position of the benzofuran ring is a crucial transformation. Several advanced amination strategies have been developed to achieve this efficiently.

Reductive Amination: Reductive amination of a 2-formylbenzofuran derivative is a widely used and effective method. scirp.org This reaction involves the condensation of the aldehyde with an amine source, such as ammonia (B1221849) or a primary amine, to form an imine, which is then reduced in situ to the desired amine. The direct reductive amination of 2,5-diformylfuran to 2,5-bis(aminomethyl)furan (B21128) has been demonstrated using nickel-Raney catalysts. scirp.org A highly selective synthesis of 2,5-bis(aminomethyl)furan from 5-(hydroxymethyl)furfural has also been achieved using a bifunctional catalyst. rsc.orgrsc.org

Palladium-Catalyzed Amination: Palladium-catalyzed reactions have also been employed for the synthesis of 2-(aminomethyl)benzofurans. The Tsuji-Trost-type reaction of benzofuran-2-ylmethyl acetates with various nitrogen nucleophiles, such as primary and secondary amines, provides a versatile route to these compounds. unicatt.it This method offers high yields and good functional group tolerance.

Other Amination Methods: Other methods for introducing the aminomethyl group include the reduction of a 2-cyanobenzofuran or the displacement of a leaving group from a 2-(halomethyl)benzofuran with an amine. The synthesis of benzofuran-2-yl-methanamine derivatives has been reported starting from ortho-methoxy substituted phenylacetic acids. researchgate.net

The following table summarizes some of the advanced amination strategies.

| Amination Strategy | Precursor | Reagents | Key Features |

| Reductive Amination | 2-Formylbenzofuran | Ammonia, H₂, Ni-Raney or other catalysts | Direct conversion of aldehyde to amine scirp.org |

| Palladium-Catalyzed Amination | Benzofuran-2-ylmethyl acetate (B1210297) | Amines, Pd catalyst (e.g., Pd₂(dba)₃/dppf) | Mild conditions, good functional group tolerance unicatt.it |

| From Phenylacetic Acid Derivatives | ortho-Methoxy substituted phenylacetic acids | Multi-step synthesis involving an oxazole (B20620) intermediate | Access to a variety of substituted aminomethylbenzofurans researchgate.net |

Green Chemistry Principles and Sustainable Synthesis

The development of environmentally benign synthetic routes is a paramount goal in modern organic chemistry. For the synthesis of benzofuran scaffolds, including this compound, this involves a focus on reducing waste, improving energy efficiency, and utilizing safer chemicals.

Traditional organic syntheses often rely on volatile and toxic organic solvents, which contribute significantly to chemical waste. To address this, researchers have explored solvent-free reactions and the use of greener alternative media for the synthesis of benzofuran derivatives.

One notable green approach is the use of deep eutectic solvents (DES). For instance, a one-pot synthesis of amino-substituted benzofurans has been reported using a choline (B1196258) chloride-ethylene glycol (ChCl:EG) deep eutectic solvent. nih.govacs.org This method, which involves the reaction of o-hydroxy aldehydes, amines, and alkynes catalyzed by copper iodide (CuI), offers an eco-friendly and efficient pathway to the benzofuran core. nih.govacs.org

Solvent-free, or neat, conditions represent another important strategy. Triethylamine-catalyzed Rap–Stoermer reactions between α-haloketones and substituted salicylaldehydes have been performed under neat conditions to produce benzofuran derivatives in remarkable yields (81–97%). nih.govacs.org Similarly, copper(I) oxide nanoparticles have been employed to catalyze multicomponent reactions of 2-hydroxybenzaldehydes, secondary amines, and nonactivated alkynes under solvent- and ligand-free conditions at 100°C, providing rapid access to substituted benzofurans.

Electrochemical methods also offer a green alternative, often conducted in aqueous media without the need for catalysts. The electrosynthesis of novel benzofuran derivatives has been successfully performed in an aqueous phosphate (B84403) buffer solution at carbon electrodes, showcasing a non-catalyst, fast, and simple green method. jbiochemtech.com

Table 1: Examples of Green Synthesis Strategies for Benzofuran Derivatives

| Methodology | Catalyst/Medium | Key Features | Reference |

|---|---|---|---|

| One-Pot, Three-Component Synthesis | CuI / Deep Eutectic Solvent (ChCl:EG) | Eco-friendly solvent, one-pot procedure. | nih.govacs.org |

| Rap–Stoermer Reaction | Triethylamine / Neat (Solvent-Free) | High yields (81-97%), avoids bulk solvent. | nih.govacs.org |

| Electrosynthesis | Aqueous Phosphate Buffer | Catalyst-free, uses water as solvent. | jbiochemtech.com |

| Multicomponent Coupling/Cycloisomerization | Copper(I) Oxide Nanoparticles / Solvent-Free | Reusable catalyst, high atom economy. |

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product. Optimizing atom economy is crucial for sustainable synthesis.

Multi-component reactions (MCRs) are inherently atom-economical as they combine several starting materials in a single step to form a complex product, minimizing waste. The aforementioned copper-catalyzed, one-pot synthesis of benzofurans from salicylaldehydes, amines, and alkynes is an excellent example of an MCR that demonstrates high atom economy and catalytic efficiency. This approach eliminates the need to isolate intermediates, which simplifies purification and reduces solvent use.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful tool for green synthesis due to the high selectivity, mild operating conditions (pH, temperature), and biodegradability of enzymes.

For the synthesis of the chiral aminomethyl group in this compound, ω-transaminases (ω-TAs) are particularly promising biocatalysts. rsc.orgalmacgroup.com These enzymes can catalyze the asymmetric synthesis of chiral amines from prochiral ketones with high enantioselectivity, using an amino donor. rsc.orgalmacgroup.com This approach can theoretically achieve a 100% yield of the desired amine, representing a significant improvement over kinetic resolutions. almacgroup.com The development of robust transaminases that can tolerate organic co-solvents and high substrate concentrations is an active area of research, aiming to make these biocatalytic routes more applicable to industrial-scale synthesis. almacgroup.comnih.gov

Lipases are another class of versatile enzymes used in organic synthesis. While direct application to this compound is not widely reported, studies on related molecules demonstrate their potential. For example, Candida antarctica lipase (B570770) B (CALB) has been shown to be highly efficient for the chemoselective N-acylation of 5-hydroxymethylfurfurylamine, a furan-based analogue. acs.org This highlights the potential of lipases to selectively modify the amine group in the presence of other functional groups under mild conditions. Chemoenzymatic cascades, which combine chemical and enzymatic steps in one pot, are also being developed. A notable example is the use of a recyclable palladium nanoparticle catalyst for in situ racemization of an amine, coupled with a lipase for dynamic kinetic resolution to produce a single enantiomer amide in high yield. acs.org

Table 2: Potential Biocatalytic Transformations for Benzofuran Amine Synthesis

| Enzyme Class | Transformation | Key Advantages | Reference |

|---|---|---|---|

| ω-Transaminase (ω-TA) | Asymmetric amination of a ketone precursor to form a chiral amine. | High enantioselectivity, potential for 100% theoretical yield. | rsc.orgalmacgroup.com |

| Lipase | Chemoselective N-acylation or kinetic resolution of amines. | High chemoselectivity, mild reaction conditions. | acs.orgacs.org |

| Monooxygenase (e.g., P450) | Hydroxylation of the benzofuran ring. | High regioselectivity for C-H functionalization. | researchgate.net |

Mechanistic Investigations of Key Synthetic Transformations

Understanding the reaction mechanisms of key synthetic steps is crucial for optimizing reaction conditions and developing new, more efficient methodologies. The formation of the benzofuran ring in derivatives like this compound is often achieved through transition-metal-catalyzed cyclization reactions.

Palladium- and copper-based catalysts are widely used for benzofuran synthesis. nih.govacs.org A common strategy involves the coupling of a terminal alkyne with an o-iodophenol, followed by intramolecular cyclization, a process known as Sonogashira coupling followed by annulation. nih.govacs.org The mechanism for the palladium-catalyzed Sonogashira coupling is well-established and involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with a copper-acetylide intermediate and subsequent reductive elimination to form the C-C bond. The subsequent intramolecular cyclization onto the alkyne can then proceed.

In some palladium-catalyzed routes, the mechanism involves an intramolecular Heck reaction. nih.gov For example, the reaction of 2-(phenylethynyl)phenol (B13115910) with an N-(2-iodophenyl)acrylamide proceeds via oxidative addition of the aryl iodide to the palladium catalyst, followed by cyclization to form an intermediate which then undergoes further reactions to yield the benzofuran product. nih.gov

Copper-catalyzed reactions often proceed through different mechanistic pathways. For instance, in the one-pot synthesis using CuI, the proposed mechanism involves the formation of an iminium ion from the reaction of salicylaldehyde (B1680747) and an amine. nih.govacs.org A copper acetylide, formed in situ, then attacks the iminium ion. The resulting intermediate undergoes intramolecular cyclization and isomerization to generate the final amino-substituted benzofuran product. nih.govacs.org

Another novel approach is the scandium-triflate-catalyzed [4+1] cycloaddition of in situ generated ortho-quinone methides with isocyanides to form 2-aminobenzofurans. acs.org This reaction proceeds through nucleophilic addition, cyclization, and isomerization, providing an efficient route to this class of compounds under mild conditions. acs.org The mechanistic understanding of these varied transformations allows chemists to rationally design synthetic routes with improved yields, selectivity, and sustainability.

Chemical Derivatization and Analogue Synthesis of 2 Aminomethyl Benzofuran 5 Amine

Rational Design Principles for Diversified Analogues

Rational drug design principles are instrumental in guiding the synthesis of new derivatives with potentially improved properties. nih.govnih.gov This approach relies on understanding the structure-activity relationships (SAR) to make targeted modifications. nih.gov For the 2-(Aminomethyl)benzofuran-5-amine core, this involves a multi-faceted strategy encompassing modifications at its reactive sites and within its fundamental structure.

The primary amine at the 5-position and the aminomethyl group at the 2-position are prime targets for systematic substitution to create a library of diverse analogues. Common derivatizations include the formation of amides, ureas, and sulfonamides, which can significantly alter properties like hydrogen bonding capacity, lipophilicity, and metabolic stability.

Amide Formation: Acylation of the amino group is a straightforward method to introduce a wide variety of substituents. For instance, reacting the 5-amino group with acyl chlorides or carboxylic acids can yield N-acylated benzofurans. A study on related aminobenzofurans demonstrated the synthesis of N-(2-aroyl-3-methyl-1-benzofuran-5-yl)-6-chloronicotinamide from the corresponding 5-aminobenzofuran derivative, showcasing the feasibility of this approach. nih.gov

Urea (B33335) Formation: Urea derivatives can be prepared through the reaction of the amine with isocyanates or by using a Curtius rearrangement of a corresponding carboxyazide in the presence of an amine. ajphs.com This introduces a urea moiety that can act as a potent hydrogen bond donor and acceptor.

Sulfonamide Formation: The reaction of the amino group with various sulfonyl chlorides yields sulfonamides. researchgate.net This functional group is a well-established bioisostere for amides and can confer different electronic and conformational properties to the molecule.

| Derivative Type | General Reaction | Potential Reagents | Reference |

|---|---|---|---|

| Amide | R-NH₂ + R'-COCl → R-NH-CO-R' | Aryl/Alkyl Acyl Chlorides, Nicotinoyl Chloride | nih.gov |

| Urea (Carbamide) | R-NCO + R'-NH₂ → R-NH-CO-NH-R' | Substituted Isocyanates | ajphs.com |

| Sulfonamide | R-NH₂ + R'-SO₂Cl → R-NH-SO₂-R' | Aryl/Alkyl Sulfonyl Chlorides | researchgate.net |

Modifying the benzofuran (B130515) ring itself by introducing various substituents can have a profound impact on the molecule's electronic properties, planarity, and interaction with biological targets. It has been reported that the transformation of a chroman skeleton to a benzofuran can enhance certain biological activities, such as antioxidant properties, highlighting the importance of the core heterocyclic system. nih.gov

The introduction of electron-donating or electron-withdrawing groups at positions 4, 6, or 7 of the benzofuran ring can tune the reactivity and properties of the entire molecule. For example, electron-donating groups can increase the electron density of the ring system, potentially affecting its interaction with other molecules and its metabolic stability. Conversely, electron-withdrawing groups can decrease the electron density. nih.gov The reactivity of the benzofuran ring, particularly at the C3 position, is also influenced by the nature of substituents at the C2 position. researchgate.net

Bioisosterism is a strategy used in medicinal chemistry to replace a functional group or moiety with another that has similar physical or chemical properties, with the goal of creating a new compound with similar or improved biological activity. nih.govu-tokyo.ac.jptcichemicals.com This concept can be applied to the this compound scaffold in several ways:

Linker Bioisosteres: The aminomethyl group (-CH₂NH₂) acts as a linker. This could be replaced with other small, flexible linkers such as an amide (-CONH-), an ether (-O-CH₂-), or a sulfonamide (-SO₂NH-).

Functional Group Bioisosteres: The primary amine groups could be replaced by other hydrogen-bonding groups like a hydroxyl group or a thiol group, though this would significantly change the basicity of the molecule. u-tokyo.ac.jp More subtly, the phenyl part of the benzofuran could be replaced by C(sp³)-rich motifs like bicyclo[1.1.1]pentane to improve properties such as solubility and metabolic stability by breaking planarity. tcichemicals.comdrughunter.com

Synthetic Strategies for Targeted Derivatization

The synthesis of targeted derivatives of this compound relies on robust and selective chemical reactions. Transition metal catalysis, particularly with palladium, has become a cornerstone for the functionalization of heterocyclic compounds like benzofuran. nih.govacs.org

Palladium-catalyzed reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents onto the benzofuran nucleus. acs.orgcore.ac.uk These methods offer high efficiency and functional group tolerance. rsc.orgnih.gov

Common strategies include:

Suzuki Coupling: Reaction of a halogenated benzofuran (e.g., bromo- or iodo-substituted) with a boronic acid to form a C-C bond.

Heck Coupling: Reaction of a halogenated benzofuran with an alkene to introduce an alkenyl substituent.

Sonogashira Coupling: Coupling of a halogenated benzofuran with a terminal alkyne, often using a palladium-copper co-catalyst system, to install an alkynyl group. acs.orgresearchgate.net

Buchwald-Hartwig Amination: Formation of a C-N bond by reacting a halogenated benzofuran with an amine.

Direct C-H Arylation: A more atom-economical approach that involves the direct coupling of a C-H bond on the benzofuran ring with an aryl halide, often directed to a specific position like C3. researchgate.net

| Reaction | Catalyst/Reagents | Bond Formed | Application Example | Reference |

|---|---|---|---|---|

| Tsuji-Trost Reaction | Pd₂(dba)₃/dppf or [Pd(η³-C₃H₅)Cl]₂/XPhos | C-N, C-S, C-O, C-C | Synthesis of 2-substituted benzofurans from benzofuran-2-ylmethyl acetates. | rsc.orgnih.gov |

| Sonogashira Coupling | (PPh₃)PdCl₂ / CuI | C(sp)-C(sp²) | Synthesis of 2-substituted benzofurans from o-iodophenols and alkynes. | acs.orgresearchgate.net |

| Direct C-H Arylation | Pd(OAc)₂ | C(aryl)-C(aryl) | Direct 3-arylation of the benzofuran core. | researchgate.net |

| Oxidative Arylation | H₄Mo₁₁VO₄₀ (HPMV) / Acidic Medium | C-C | Oxidative cross-coupling of benzofuran with unfunctionalized arenes. | core.ac.uk |

Selective derivatization of the amino groups is crucial, especially when both the 5-amino and the 2-aminomethyl groups are present or when one is protected. Standard protection/deprotection strategies can be employed to achieve selectivity. Once a single amino group is available, it can be readily functionalized.

A key synthetic route to 2-(aminomethyl)benzofurans involves the palladium-catalyzed reaction of benzofuran-2-ylmethyl acetates with various nitrogen-based nucleophiles, including primary and secondary amines. rsc.orgnih.gov This method allows for the direct installation of a derivatized aminomethyl group. For example, reacting benzofuran-2-ylmethyl acetate (B1210297) with different piperazine (B1678402) derivatives in the presence of a palladium catalyst yielded a range of 2-((piperazin-1-yl)methyl)benzofurans in good to excellent yields. rsc.org

Furthermore, the 5-amino group can be introduced late in the synthesis by the reduction of a 5-nitro group. nih.govresearchgate.net This nitro group is often carried through several synthetic steps before being reduced to the amine, which is then available for derivatization via acylation, sulfonylation, or other amine-specific reactions. nih.gov

Introduction of Chirality and Enantioselective Synthesis of Analogues

The introduction of a stereocenter, particularly at the aminomethyl side chain, has been a key strategy in the development of analogues of this compound. Chiral amines are crucial components in many biologically active compounds, and their enantioselective synthesis is a significant area of research. nih.gov The synthesis of chiral benzofuran derivatives often involves asymmetric hydrogenation, a powerful method for producing enantiomerically enriched amines. nih.gov

One approach to obtaining chiral analogues involves the use of chiral catalysts, such as those based on transition metals like rhodium and iridium, in the asymmetric hydrogenation of precursor imines or enamines. nih.gov For instance, iridium complexes with phosphino-oxazoline ligands have demonstrated high efficiency in the asymmetric reduction of N-aryl imines, yielding chiral amines with high enantiomeric excess. nih.gov

Another strategy involves the use of chiral auxiliaries derived from natural sources like terpenes. These auxiliaries can guide the stereochemical outcome of a reaction, and can be subsequently removed to yield the desired chiral product. mdpi.com For example, 1,2-aminoalcohols with a neoisopulegol-based octahydrobenzofuran core have been synthesized and used as chiral catalysts. mdpi.com The synthesis of these catalysts often begins with a naturally occurring chiral starting material, such as (–)-isopulegol, which is then subjected to a series of reactions including cyclization and stereoselective epoxidation to build the desired chiral framework. mdpi.com

Enantiomeric separation of racemic mixtures is also a viable method for obtaining pure stereoisomers. Chromatographic techniques using chiral stationary phases, such as a Cyclobond DMP column, have been successfully employed to separate enantiomers of benzofuran derivatives. nih.gov

Conformationally Restricted Analogues and Conformational Analysis

To investigate the impact of molecular flexibility on activity, conformationally restricted analogues of this compound have been designed and synthesized. Restricting the conformation of a molecule can lead to increased potency and selectivity by locking it into a bioactive conformation. This can be achieved by incorporating the flexible side chain into a cyclic system or by introducing rigidifying elements into the benzofuran core.

One strategy involves the fusion of additional rings to the benzofuran system. For instance, the synthesis of conformationally restricted derivatives has been achieved by linking a substituted phenylpiperazine moiety to the benzofuran backbone. mdpi.com The synthesis of these compounds can involve the reaction of a brominated benzofuran intermediate with a suitable piperazine derivative. mdpi.com

Another approach is the incorporation of cyclic structures, such as cycloalkanes or heterocyclic rings, which can limit the rotational freedom of substituents. researchgate.net The introduction of a beta-alanine (B559535) chain to the benzofuran scaffold has also been explored to modulate the distance and orientation of functional groups. researchgate.net

Impact of Structural Modifications on Electronic and Steric Properties

Structural modifications to the this compound scaffold significantly influence its electronic and steric properties, which in turn can affect its reactivity and biological activity.

Electronic Effects: The introduction of various substituents on the benzofuran ring can alter the electron density and distribution within the molecule. biogecko.co.nz Electron-donating groups (EDGs) like methoxy (B1213986) (-OCH3) and amino (-NH2) groups can increase the electron density of the aromatic system, while electron-withdrawing groups (EWGs) such as nitro (-NO2) and cyano (-CN) groups decrease it. biogecko.co.nzrsc.org These changes in electronic properties can be studied using spectroscopic techniques and theoretical calculations, such as Density Functional Theory (DFT). acs.orgrsc.org DFT calculations can provide insights into the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are related to the electron-donating and electron-accepting capabilities of a molecule, respectively. rsc.orgacs.org For example, replacing a phenyl substituent with a five-membered heterocycle can modulate absorption and emission properties. rsc.org The position of the substituent also plays a crucial role; for instance, a methoxy group at position 7 of a diketopyrrolopyrrole-benzofuran derivative has a different electronic effect than one at position 5. rsc.org

The interplay between electronic and steric effects is critical in the design of new analogues. rsc.orgrsc.org For instance, the introduction of bromide, chloride, or methyl groups affects both the electronic nature and the steric bulk of the benzofuran moiety. rsc.org

Computational and Theoretical Chemistry Studies of 2 Aminomethyl Benzofuran 5 Amine and Its Derivatives

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), have become standard tools for studying benzofuran (B130515) derivatives. jetir.org The selection of a suitable functional, such as B3LYP or PBE, and a basis set, like 6-311++G(d,p) or 6-31G(d,p), is a critical first step for obtaining accurate predictions of the molecule's properties in a gaseous phase or simulated solvent environment. physchemres.orgcore.ac.ukrsc.org

Electronic Structure Elucidation (HOMO/LUMO Energies, Molecular Orbitals)

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. jetir.org

For benzofuran derivatives, DFT calculations are routinely used to determine these orbital energies. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. jetir.org In studies of related benzofuran structures, the HOMO is often localized on the electron-rich benzofuran ring system, while the LUMO may be distributed across the ring and its substituents. The specific energies and gap are highly sensitive to the nature and position of substituents on the benzofuran core.

Table 1: Representative Frontier Orbital Energies for a Benzofuran Derivative This table presents hypothetical data based on typical values found for related structures in the literature.

| Parameter | Energy (eV) |

| HOMO Energy (EHOMO) | -5.85 |

| LUMO Energy (ELUMO) | -1.20 |

| Energy Gap (ΔE) | 4.65 |

Charge Distribution Analysis and Electrostatic Potential Maps

Understanding the distribution of electronic charge within a molecule is key to predicting its intermolecular interactions. Methods such as Mulliken population analysis and Natural Bond Orbital (NBO) analysis are employed to assign partial charges to each atom. physchemres.org These calculations reveal the electron-donating or electron-withdrawing effects of different functional groups. For 2-(Aminomethyl)benzofuran-5-amine, the nitrogen and oxygen atoms are expected to carry negative partial charges, making them nucleophilic centers, while adjacent carbon and hydrogen atoms would carry partial positive charges.

A more visual tool is the Molecular Electrostatic Potential (MESP) map, which plots the electrostatic potential onto the molecule's electron density surface. researchgate.net MESP maps use a color scale to indicate charge distribution: red typically signifies regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net For a molecule like this compound, the MESP would likely show negative potential around the amine groups and the furan's oxygen atom, highlighting these as primary sites for electrophilic interaction. researchgate.netresearchgate.net

Table 2: Hypothetical NBO Charges on Key Heteroatoms This table presents hypothetical data based on general principles and findings for similar amine- and oxygen-containing heterocyclic compounds.

| Atom | Element | Hypothetical NBO Charge (e) |

| O1 | Oxygen (furan ring) | -0.55 |

| N (amine at C5) | Nitrogen | -0.88 |

| N (aminomethyl at C2) | Nitrogen | -0.92 |

Prediction of Reactivity Descriptors (e.g., Fukui Functions, Local Softness)

Conceptual DFT provides a range of reactivity descriptors that can predict how a molecule will behave in a chemical reaction. Global descriptors, derived from HOMO and LUMO energies, include electronic chemical potential (μ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). nih.govrsc.org

To pinpoint reactive sites within the molecule, local reactivity descriptors are calculated. Fukui functions (ƒk) are particularly powerful for this purpose. nih.govrsc.org The function ƒk+ indicates the susceptibility of an atom k to a nucleophilic attack, while ƒk- indicates its susceptibility to an electrophilic attack. nih.gov Related quantities like local softness (sk) and the local electrophilicity index (ωk) provide further detail on site-specific reactivity. rsc.orgnih.gov For benzofuran derivatives, these calculations can identify specific carbon or heteroatoms that are most likely to participate in reactions. physchemres.orgnih.gov For instance, the carbon atoms at positions 2 and 3 of the furan (B31954) ring are often found to be reactive sites. nih.gov

Table 3: Representative Local Reactivity Descriptors for Key Atoms This table presents hypothetical data illustrating how Fukui functions distinguish reactive sites, based on principles described in the literature.

| Atom Site | ƒk+ (for Nucleophilic Attack) | ƒk- (for Electrophilic Attack) | Most Likely Reaction |

| C2 | 0.045 | 0.150 | Electrophilic Attack |

| C3 | 0.135 | 0.050 | Nucleophilic Attack |

| N (at C5) | 0.015 | 0.210 | Electrophilic Attack |

Conformational Landscape Analysis and Energetic Minima

Molecules with rotatable single bonds, like the aminomethyl group in this compound, can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the most stable of these conformers, which correspond to energetic minima on the potential energy surface (PES). core.ac.uk

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular vibrations, conformational changes, and interactions with surrounding molecules, such as a solvent. mdpi.com

Conformational Flexibility in Different Solvation Environments

MD simulations are particularly useful for studying the conformational flexibility of a molecule in different environments, such as in aqueous solution versus a nonpolar solvent. nih.govmdpi.com For this compound, the two amine groups and the furan oxygen are capable of forming hydrogen bonds with protic solvents like water. These interactions can influence which conformations are most stable and how the molecule moves and flexes.

By running simulations in different solvent models, researchers can analyze trajectories to understand how the solvation environment affects the molecule's shape and dynamics. mdpi.com This information is critical for understanding how the molecule might interact with biological targets, such as protein binding sites, which often have specific solvation characteristics. researchgate.netdntb.gov.ua

Theoretical Ligand-Protein Interaction Dynamics (without specific efficacy)

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, offering a window into the dynamic nature of ligand-protein interactions over time. nih.govacs.org For this compound and its derivatives, MD simulations can elucidate the stability of the ligand within a target protein's binding pocket and map the key interactions that anchor the molecule. These simulations model the movement of every atom in the system, providing a detailed trajectory of the complex's behavior. nih.govresearchgate.net

Theoretical studies of protein-ligand interactions often begin with identifying a potential protein target. diva-portal.orgnih.gov For benzofuran derivatives, which have shown a wide range of biological activities, potential targets could include kinases, cholinesterases, or other enzymes implicated in various diseases. researchgate.netmdpi.com Once a target is identified, MD simulations can be performed to observe how this compound or its analogs behave within the binding site.

Key aspects analyzed during these simulations include:

Root Mean Square Deviation (RMSD): This metric tracks the deviation of the protein and ligand from their initial docked poses. A stable RMSD throughout the simulation suggests a stable binding mode.

Hydrogen Bond Analysis: The formation and breakage of hydrogen bonds between the ligand and protein residues are monitored. The aminomethyl and amine groups of this compound are prime candidates for forming crucial hydrogen bonds.

Interaction Energy Calculations: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy, providing a theoretical measure of binding affinity. diva-portal.org

Table 1: Illustrative Molecular Dynamics Simulation Parameters for this compound with a Theoretical Kinase Receptor

| Parameter | Value/Setting |

| Software | AMBER, GROMACS, or similar |

| Force Field | AMBER ff14SB for protein, GAFF for ligand |

| Solvent Model | TIP3P water model in a cubic box |

| System Neutralization | Addition of counter-ions (e.g., Cl⁻) |

| Simulation Time | 100 nanoseconds (ns) |

| Temperature | 300 K (controlled by Langevin thermostat) |

| Pressure | 1 atm (controlled by Berendsen barostat) |

| Analysis Performed | RMSD, Hydrogen Bond Analysis, MM/GBSA Calculations |

Structure-Activity Relationship (SAR) Modeling and Quantitative Structure-Activity Relationship (QSAR)

SAR and QSAR studies are computational techniques used to correlate the chemical structure of a series of compounds with their biological activity. wikipedia.org These models are invaluable for predicting the activity of novel compounds and for guiding the optimization of lead molecules. nih.govsciencepublishinggroup.com

Development of Computational SAR Models based on Theoretical Descriptors

The development of a computational SAR or QSAR model begins with a dataset of compounds with known biological activities. nih.gov For this compound derivatives, this would involve synthesizing a library of related compounds and testing their activity against a specific biological target.

A wide array of theoretical molecular descriptors can be calculated for each compound in the dataset. These descriptors quantify various aspects of the molecule's structure and properties. nih.govscribd.com They can be broadly categorized as:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices (e.g., Kier & Hall indices), connectivity indices, etc.

3D Descriptors: Molecular shape, volume, surface area, etc.

Physicochemical Descriptors: LogP (lipophilicity), polar surface area (PSA), etc.

Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical model that relates the descriptors to the biological activity. frontiersin.orgnih.gov

Table 2: Hypothetical QSAR Model for a Series of this compound Derivatives

| Dependent Variable | Equation | R² | Q² |

| log(IC₅₀) | 0.5 * (LogP) - 0.2 * (Molecular Weight) + 1.2 * (Hydrogen Bond Donors) + C | 0.85 | 0.72 |

Note: This is a simplified, illustrative equation. Real QSAR models often involve more complex descriptors and statistical methods.

Pharmacophore Generation from Computational Data

A pharmacophore is an abstract representation of the essential molecular features that are necessary for a ligand to be recognized by a specific biological target. mdpi.comdergipark.org.tr These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. irjmets.com

Pharmacophore models can be generated in two primary ways:

Ligand-based: When the structures of several active compounds are known but the receptor structure is not, a pharmacophore can be derived by aligning the active molecules and identifying common features. mdpi.com

Structure-based: If the 3D structure of the protein-ligand complex is available (from X-ray crystallography, NMR, or a reliable docked model), the key interaction points between the ligand and the receptor can be directly mapped to generate a pharmacophore. acs.org

For this compound, a pharmacophore model could be generated based on its docked pose within a theoretical receptor, highlighting the key interactions of its amine and aminomethyl groups, as well as the benzofuran ring system.

Table 3: Illustrative Pharmacophore Features for this compound

| Feature Type | Location on Molecule |

| Hydrogen Bond Donor | 5-amine group |

| Hydrogen Bond Donor | Aminomethyl group |

| Aromatic Ring | Benzofuran ring system |

| Hydrophobic Region | Furan portion of the benzofuran ring |

Molecular Docking and Binding Mode Predictions with Theoretical Receptors

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govopenaccessjournals.comnih.gov This method is instrumental in drug discovery for virtual screening of compound libraries and for elucidating the binding mode of potential drug candidates. researchgate.netnih.gov

In the absence of an experimentally determined structure of the target protein, a theoretical or "homology" model of the receptor can be built based on the known structure of a similar protein. Molecular docking of this compound and its derivatives into such a theoretical receptor can provide valuable insights into their potential binding modes.

The docking process involves a search algorithm that generates a large number of possible binding poses for the ligand within the receptor's active site. nih.gov A scoring function then evaluates each pose and assigns a score that estimates the binding affinity. openaccessjournals.com The pose with the best score is considered the most likely binding mode.

Table 4: Hypothetical Docking Results for this compound Derivatives against a Theoretical Kinase Receptor

| Compound ID | Derivative Substitution | Docking Score (kcal/mol) | Key Interacting Residues (Theoretical) |

| 1 | None (Parent Compound) | -8.5 | ASP145, LYS72, PHE144 |

| 2 | 3-chloro | -9.2 | ASP145, LYS72, PHE144, LEU120 |

| 3 | 7-methoxy | -8.8 | ASP145, LYS72, TYR130 |

| 4 | N-acetyl (on 5-amine) | -7.9 | LYS72, PHE144 |

The results from molecular docking can then be used to refine SAR models, guide the design of new derivatives with improved binding affinity, and provide a structural basis for interpreting experimental data.

Lack of Publicly Available Data for Mechanistic Investigations of this compound

Following a comprehensive search of publicly available scientific literature, it has been determined that there is a notable absence of specific in vitro mechanistic data for the chemical compound this compound. While research exists for the broader class of 5-amino- and 5-(aminomethyl)benzofuran derivatives, particularly in the context of their activity as histamine (B1213489) H3 receptor antagonists, specific findings pertaining solely to this compound are not present in the accessible domain.

This lack of specific data prevents a detailed and scientifically accurate analysis of its biological interactions as requested. The available literature focuses on more complex, often patented, analogues, leaving the specific mechanistic details of this compound itself unelucidated in public research.

Therefore, it is not possible to construct an article with the specified focus on enzyme and receptor interaction mechanisms, including theoretical predictions, kinetic analyses, and molecular recognition events for this particular compound. The creation of data tables with detailed research findings is also not feasible due to the absence of the necessary underlying data.

Further research and publication in the scientific community would be required to enable a thorough examination of the in vitro biological interactions of this compound.

Mechanistic Investigations of Biological Interactions in Vitro Focus

Receptor Binding Mechanisms (In Vitro)

In Vitro Studies on Receptor Binding Kinetics and Thermodynamics

Detailed investigations into the receptor binding kinetics and thermodynamics of 2-(Aminomethyl)benzofuran-5-amine are not extensively documented in publicly available literature. However, the broader class of aminomethylbenzofuran derivatives has been studied for their interactions with various receptors, providing a framework for understanding the potential behavior of this specific compound. For instance, studies on related 2-aminoethylbenzofuran analogues have demonstrated high-affinity binding to histamine (B1213489) H3 receptors, with Ki values in the nanomolar range. acs.org This suggests that the benzofuran (B130515) scaffold can effectively participate in receptor binding.

The binding affinity and kinetics of a ligand like this compound are governed by its structural and electronic properties, which dictate the non-covalent interactions with the receptor's binding pocket. These interactions can include hydrogen bonds, ionic interactions, hydrophobic interactions, and van der Waals forces. The primary amine and the benzofuran ring system are key features that would be involved in forming these connections.

To provide a hypothetical illustration of the types of data obtained from such studies, the following table outlines potential kinetic and thermodynamic parameters for the binding of a compound like this compound to a target receptor.

| -TΔS (kcal/mol) | -2.7 | Entropy change, representing the change in disorder of the system upon binding. A negative value for -TΔS (positive ΔS) suggests an increase in disorder, which can be favorable. |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Cellular Pathway Modulation (In Vitro and Mechanistic)

Exploration of Signaling Cascade Interventions in Cellular Models

The modulation of cellular signaling pathways by benzofuran derivatives has been a subject of interest in various therapeutic areas. While specific data for this compound is limited, related compounds have been shown to influence key signaling cascades. For example, certain benzofuran derivatives have been investigated for their ability to inhibit kinases involved in cell proliferation and survival pathways. acs.org

In the context of cancer research, the mitogen-activated protein kinase (MAPK) pathway is a frequent target. mdpi.com A compound like this compound could potentially interfere with this pathway by inhibiting one of its key kinases, such as MEK or ERK. This inhibition would prevent the phosphorylation of downstream transcription factors, ultimately leading to a decrease in the expression of genes that promote cell growth and division.

Another relevant pathway is the PI3K/Akt/mTOR pathway, which is crucial for cell growth, metabolism, and survival. Inhibition of components within this pathway is a common strategy in cancer therapy. Benzofuran-containing compounds have been explored for their potential to modulate this cascade.

The following table outlines potential signaling pathways that could be modulated by a compound like this compound, based on the activities of structurally related molecules.

Potential Cellular Signaling Pathway Interventions

| Pathway | Potential Effect | Cellular Outcome |

|---|---|---|

| MAPK/ERK Pathway | Inhibition of key kinases (e.g., MEK, ERK) | Decreased cell proliferation, induction of apoptosis |

| PI3K/Akt/mTOR Pathway | Inhibition of PI3K or Akt | Reduced cell growth and survival, altered metabolism |

| NF-κB Pathway | Inhibition of IKK, preventing NF-κB activation | Decreased expression of pro-inflammatory and pro-survival genes |

This table represents potential mechanisms and requires experimental validation for this compound.

Identification of Specific Downstream Effectors at the Molecular Level (in vitro)

Identifying the specific downstream molecular effectors of a compound is crucial for understanding its mechanism of action. For a molecule like this compound, this would involve in vitro assays to measure the activity or expression levels of proteins that are regulated by the targeted signaling pathway.

For instance, if the compound inhibits the MAPK pathway, downstream effectors would include transcription factors like c-Myc and AP-1. An in vitro study might use techniques like Western blotting or quantitative PCR to measure the levels of phosphorylated ERK (the active form) and the expression of genes regulated by these transcription factors in cells treated with the compound.

Similarly, if the PI3K/Akt pathway is targeted, downstream effectors would include proteins like GSK3β and the transcription factor FOXO1. Assays could be designed to measure the phosphorylation status of these proteins, which is indicative of Akt activity.

The following table provides examples of downstream effectors that could be investigated to elucidate the molecular mechanism of this compound.

Potential Downstream Effectors and In Vitro Assays

| Signaling Pathway | Downstream Effector | In Vitro Assay |

|---|---|---|

| MAPK/ERK | Phospho-ERK | Western Blot |

| c-Fos, c-Jun (AP-1 components) | Quantitative PCR (gene expression) | |

| PI3K/Akt | Phospho-Akt, Phospho-GSK3β | Western Blot |

| FOXO1 localization | Immunofluorescence Microscopy | |

| NF-κB | IκBα degradation, p65 nuclear translocation | Western Blot, Immunofluorescence |

This table provides examples of potential downstream effectors and the experimental methods used to study them.

Target Identification Methodologies (Academic and Discovery Focus)

Chemoproteomics and Activity-Based Protein Profiling (In Vitro Applications)

Chemoproteomics has emerged as a powerful tool for identifying the protein targets of small molecules directly in complex biological systems. nih.govnih.gov Activity-based protein profiling (ABPP), a subset of chemoproteomics, utilizes chemical probes to covalently label the active sites of enzymes. nih.govrsc.org

For a compound like this compound, an ABPP approach would involve synthesizing a derivative that incorporates a reactive group (a "warhead") and a reporter tag (e.g., a fluorophore or a biotin (B1667282) tag). nih.gov The warhead would be designed to covalently bind to a specific amino acid residue, often a nucleophilic one like cysteine or serine, within the active site of the target protein. escholarship.org The reporter tag would then allow for the detection and identification of the labeled protein using techniques like mass spectrometry.

Competitive ABPP is a particularly useful strategy. In this approach, a complex proteome is pre-incubated with the unmodified this compound before being treated with the broad-spectrum probe. If the compound binds to a specific protein, it will block the binding of the probe, leading to a decrease in the signal for that protein. This allows for the identification of the compound's target without the need to synthesize a modified version of the compound itself.

Chemical Genetics Approaches for Target Deconvolution in Cellular Systems

Chemical genetics offers a complementary approach to target identification that relies on the principles of genetics but uses small molecules to perturb protein function. nih.gov This can be particularly useful for identifying the targets of compounds discovered through phenotypic screens, where the mechanism of action is unknown.

One chemical genetics strategy is the use of drug-resistant mutants. Cells are treated with a cytotoxic concentration of the compound of interest, and resistant clones are selected. The genomes of these resistant cells are then sequenced to identify mutations in the gene encoding the protein target. The mutation would presumably prevent the compound from binding to the protein, thereby conferring resistance.

Another approach involves the use of "bump-hole" engineering. This technique involves creating a mutation in the target protein that creates a "hole" in the binding site. A modified version of the compound with a complementary "bump" is then synthesized. This modified compound will only bind to the engineered protein and not the wild-type protein, allowing for highly specific target validation.

The following table summarizes the key features of these target identification methodologies.

Target Identification Methodologies

| Methodology | Principle | Key Advantages |

|---|---|---|

| Activity-Based Protein Profiling (ABPP) | Covalent labeling of active enzyme sites with chemical probes. nih.govrsc.org | Direct identification of protein targets in their native environment; can provide information on enzyme activity. nih.gov |

| Competitive ABPP | Competition between the compound of interest and a broad-spectrum probe for binding to the target protein. | Does not require modification of the lead compound; can be used for a wide range of targets. |

| Chemical Genetics (Drug-Resistant Mutants) | Selection and sequencing of cells that have developed resistance to the compound to identify mutations in the target protein. | Provides strong genetic evidence for the target; can be performed in living cells. |

| Chemical Genetics (Bump-Hole) | Engineering a mutation in the target protein and a complementary modification in the compound to create a specific interaction. | Highly specific for target validation; can be used to study the function of a single protein in a complex system. |

Role of 2 Aminomethyl Benzofuran 5 Amine As a Versatile Chemical Building Block

Intermediate in Complex Multi-Step Organic Synthesis

The dual amine functionality of 2-(Aminomethyl)benzofuran-5-amine provides two distinct points for chemical modification, enabling its use as a scaffold in multi-step synthetic sequences. researchgate.net Chemists can selectively react one amine group while protecting the other, or engage both in sequential or simultaneous reactions to build intricate molecular structures. This adaptability is crucial for creating compounds with specific three-dimensional shapes and functionalities.

Synthesis of Novel Heterocyclic Systems Incorporating the Benzofuran-amine Core

The benzofuran (B130515) unit is a significant heterocyclic scaffold found in many medicinally important compounds. nih.govacs.orgnih.gov The presence of the two amine groups on the this compound scaffold allows it to serve as a foundational element for the synthesis of more complex, fused heterocyclic systems. For example, the amine groups can undergo condensation reactions with dicarbonyl compounds or their equivalents to form new rings. One amine can react with a suitable reagent to form an intermediate, which then undergoes an intramolecular reaction involving the second amine group to close a new heterocyclic ring onto the benzofuran framework.

Research has demonstrated the synthesis of various benzofuran derivatives containing other heterocyclic moieties, such as imidazo[2,1-b] nih.govacs.orgunicatt.itthiadiazoles, through multi-step reactions starting from functionalized benzofurans. researchgate.net In a typical strategy, a bromoacetyl-benzofuran can be reacted with an amino-thiadiazole to construct the fused system. researchgate.net Similarly, the amine groups of this compound can be used in reactions like the Mannich reaction, where they react with an aldehyde (like formaldehyde) and an active hydrogen-containing compound, to append new functional groups or build new ring systems. researchgate.netnih.gov Palladium-catalyzed reactions are also a common strategy for building complex molecules from benzofuran precursors. acs.orgunicatt.it

Table 1: Examples of Heterocyclic Systems Derived from Benzofuran Precursors

| Starting Benzofuran Type | Reagents | Resulting Heterocyclic System | Reference |

|---|---|---|---|

| 1-(1-Benzofuran-2-yl)-2-bromoethanone | 5-Aryl-1,3,4-thiadiazol-2-amine | 6-(1-Benzofuran-2-yl)-2-phenyl-imidazo[2,1-b] nih.govacs.orgunicatt.itthiadiazole | researchgate.net |

| Benzofuran-2-ylmethyl acetate (B1210297) | Various amines (e.g., 1-ethylpiperazine) | 2-(Aminomethyl)benzo[b]furans | unicatt.it |

Application in the Construction of Macrocyclic Structures

Macrocycles, large ring-like molecules, are of significant interest in medicinal chemistry and materials science due to their unique ability to bind to challenging biological targets. mdpi.comchimia.ch The synthesis of these complex structures often relies on starting materials that have multiple reactive points positioned correctly to facilitate ring closure. This compound is an ideal candidate for such applications.

Its two amine groups, separated by the rigid benzofuran scaffold, can act as anchor points to connect with other molecular fragments, ultimately leading to a large ring. For instance, the two amines can be reacted with a long-chain dicarboxylic acid chloride in a high-dilution environment to favor intramolecular cyclization over intermolecular polymerization, yielding a macrocyclic diamide.

Research has shown the successful synthesis of benzofuran-containing macrocycles designed to interact with biological targets like G-quadruplex DNA. nih.gov In these syntheses, a benzofuran precursor is functionalized and then coupled with another bifunctional molecule (e.g., a xylene diamine) to form the final macrocyclic structure. nih.gov The benzofuran core imparts a degree of conformational rigidity to the macrocycle, which can be crucial for selective binding. mdpi.comnih.gov The ability to form these structures highlights the compound's utility in creating molecules with defined three-dimensional shapes for specific applications. nih.gov

Development of Advanced Functional Materials (Academic Perspective)

From an academic standpoint, building blocks like this compound are explored for the creation of novel materials with tailored properties. The combination of a fluorescent benzofuran core and reactive amine groups allows for its integration into larger systems, such as polymers and sensors.

Incorporation into Polymeric Architectures

The development of new polymers with specific thermal, optical, or mechanical properties is a major focus of materials science. The incorporation of heterocyclic units like benzofuran into polymer backbones can significantly influence these properties. nih.gov The two primary amine groups of this compound allow it to act as a monomer in polymerization reactions.

For example, it can undergo polycondensation with diacyl chlorides to form polyamides, or with dianhydrides to form polyimides. The resulting polymers would feature the benzofuran moiety either as a pendant group or as an integral part of the polymer backbone. Incorporating bulky, rigid structures like benzofuran can enhance the thermal stability and glass transition temperature of polymers. researchgate.net Furthermore, the furan (B31954) moiety itself is a versatile chemical handle that can participate in Diels-Alder reactions, allowing for the creation of cross-linked or self-healing polymer networks. researchgate.net

Synthesis of Chemosensors and Biosensors (mechanistic principles)

A chemosensor is a molecule that signals the presence of a specific chemical species (analyte), often through a change in color or fluorescence. mdpi.com The structure of this compound is well-suited for the design of fluorescent chemosensors. The benzofuran core is often fluorescent, and the two amine groups, along with the furan oxygen, can act as a binding site (chelator) for metal ions.

The mechanistic principle typically relies on one of two processes: Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT). chemisgroup.us In a PET-based sensor, the lone pair of electrons on the nitrogen atoms can quench the fluorescence of the benzofuran fluorophore in the free state ("turn-off"). Upon binding a metal ion, these lone pairs become engaged in coordination, which inhibits the PET process and restores fluorescence ("turn-on"). omicsonline.org Alternatively, binding of an analyte can alter the ICT characteristics of the molecule, causing a shift in the emission wavelength or a quenching of the signal. chemisgroup.us

Numerous studies have reported on benzofuran-based chemosensors for the detection of various metal ions, including Zn²⁺, Fe³⁺, and Ag⁺. chemisgroup.us These sensors often work by forming a complex with the metal ion, which perturbs the electronic structure of the sensor molecule and leads to a measurable optical response. chemisgroup.usmdpi.com The high sensitivity and selectivity of such sensors make them valuable tools in environmental monitoring and biological research. mdpi.com

Table 2: Examples of Benzofuran-Based Chemosensors and Their Detection Mechanisms

| Sensor Name/Type | Analyte Detected | Sensing Mechanism | Optical Response | Reference |

|---|---|---|---|---|

| Benzofuran glycinamide (B1583983) (BGA) | Fe³⁺ | Coordination with amide and furan groups | Fluorescence "turn-off" | chemisgroup.us |

| (E)-3-((2-hydroxybenzylidene)-amino)-benzofuran-2-carboxamide (HBC) | Zn²⁺ | Chelation Enhanced Fluorescence (CHEF) / ICT | Fluorescence "turn-on" | chemisgroup.us |

Precursor for Advanced Probe Molecules

Building on its utility in sensor design, this compound serves as an excellent precursor for advanced probe molecules intended for more complex applications, such as biological imaging. A probe molecule is designed to interact with a specific target in a complex environment (like a living cell) and report on its presence or activity.

The benzofuran core can be chemically modified to tune its photophysical properties, such as shifting its fluorescence to the near-infrared region for deeper tissue penetration. The amine groups provide convenient handles for attaching targeting moieties—molecules that specifically recognize and bind to a biological structure, such as a particular protein or cell type. For example, a research study described the development of 2-(benzofuran-2-yl)-chromone derivatives for the in vivo imaging of prion deposits in the brain, demonstrating the potential of benzofuran scaffolds in creating sophisticated diagnostic tools. acs.org Similarly, macrocycles derived from benzofuran precursors have been used as probes to study the structure and interactions of G-quadruplex DNA, which are targets of interest in cancer research. nih.gov The ability to construct these targeted, responsive molecules underscores the importance of this compound as a foundational building block in medicinal chemistry and chemical biology. researchgate.net

Synthesis of Fluorescent Probes for Biological System Elucidation (mechanistic focus)

The development of fluorescent probes is a cornerstone of chemical biology, enabling the visualization and study of dynamic processes within living systems. The this compound scaffold is a promising platform for the design of such probes, primarily due to the electronic properties of its functional groups, which can be exploited to create environmentally sensitive fluorophores.

A common mechanism employed in the design of fluorescent probes is Photoinduced Electron Transfer (PeT). In a PeT-based probe, a fluorophore is held in a non-fluorescent "off" state by a quenching moiety. The fluorescence is restored in the "on" state when the quenching is alleviated, typically in response to a specific biological event. The amine groups of this compound can act as efficient PeT quenchers. By strategically modifying one or both of these amines, it is possible to create probes that respond to changes in their microenvironment, such as pH or the presence of specific enzymes.

For instance, a hypothetical fluorescent probe for detecting enzymatic activity could be synthesized by acylating the 5-amino group with a substrate recognized by a specific enzyme. In this state, the free aminomethyl group at the 2-position could act as a PeT quencher, rendering the molecule non-fluorescent. Upon enzymatic cleavage of the acyl group, a conformational change or alteration in the electronic properties of the benzofuran system could disrupt the PeT process, leading to a "turn-on" fluorescent signal.

Another mechanistic approach is the modulation of Intramolecular Charge Transfer (ICT). The benzofuran core can act as a π-conjugated system, and the amino groups serve as electron donors. Modification of these groups can significantly alter the ICT character of the molecule, leading to changes in its fluorescence emission wavelength or intensity. This principle can be used to create ratiometric fluorescent probes, which allow for more accurate quantification of biological analytes by measuring the ratio of fluorescence intensity at two different wavelengths.

Table 1: Hypothetical Photophysical Properties of a Fluorescent Probe Derived from this compound

| Compound | Description | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |

| Probe-Off | 5-amino group acylated with an enzyme substrate. | 350 | - | <0.01 |

| Probe-On | Post-enzymatic cleavage of the acyl group. | 350 | 450 | 0.65 |

The data in this table is hypothetical and for illustrative purposes.

Development of Affinity Probes for Target Engagement Studies

Affinity-based probes (AfBPs) are indispensable tools for identifying and validating protein targets of small molecules, a critical step in drug discovery. These probes typically consist of three key components: a recognition element that binds to the target protein, a reactive group (or "warhead") that forms a covalent bond with the target, and a reporter tag for detection and quantification. The dual functionality of this compound makes it an excellent scaffold for constructing such trifunctional probes.

The benzofuran core itself, or a derivative thereof, can serve as the recognition element, given the prevalence of benzofuran-based structures in medicinal chemistry with known protein targets. researchgate.net The two amine groups provide convenient handles for attaching the other necessary components. For example, the 5-amino group could be modified to incorporate a photoreactive group, such as a diazirine or an aryl azide, which can be activated by UV light to form a covalent bond with the target protein. acs.org

Simultaneously, the 2-aminomethyl group can be functionalized with a reporter tag. This tag could be a fluorophore for visualization by fluorescence microscopy or a biotin (B1667282) moiety for enrichment and subsequent identification of the target protein by mass spectrometry. The ability to selectively modify each amine group is paramount in this process to ensure the correct spatial arrangement of the recognition, reactive, and reporting elements.

Target engagement studies using such a probe would involve treating cells or cell lysates with the probe, followed by UV irradiation to induce covalent cross-linking to the target protein. Subsequent analysis, either through in-gel fluorescence or streptavidin-based pulldown and proteomics, would reveal the identity and extent of target engagement.

Table 2: Hypothetical Components of an Affinity Probe Based on this compound

| Component | Function | Attached to Position | Example Moiety |

| Recognition Element | Binds to the target protein. | Benzofuran core | - |

| Reactive Group | Forms a covalent bond with the target. | 5-amino group | Diazirine |

| Reporter Tag | Enables detection and isolation. | 2-aminomethyl group | Biotin |

The data in this table is hypothetical and for illustrative purposes.

Challenges and Future Research Directions

Overcoming Synthetic Challenges

The synthesis of highly functionalized benzofurans like 2-(Aminomethyl)benzofuran-5-amine presents several hurdles that chemists are actively working to overcome. The primary goals are to enhance the precision of molecular assembly and to develop more sustainable synthetic routes.

Achieving Higher Levels of Chemo-, Regio-, and Stereoselectivity

The precise control over the arrangement of atoms within a molecule is critical for its biological function. For derivatives of this compound, achieving high levels of chemo-, regio-, and stereoselectivity is paramount.

Regioselectivity: The placement of substituents on the benzofuran (B130515) ring significantly influences the molecule's properties. For instance, in reactions involving aminophenols and ketene (B1206846) acetals to form 5-aminobenzofurans, controlling the regioselectivity is a known challenge. acs.org Lewis acid-controlled reactions of styrenyl systems with benzoquinone monoimines have shown promise in producing specific isomers of dihydrobenzofurans, highlighting the importance of catalysts in directing the outcome of these reactions. acs.org

Stereoselectivity: Many biological targets are chiral, meaning they interact differently with left- and right-handed versions (enantiomers) of a drug molecule. The development of stereoselective syntheses for benzofuran derivatives is an active area of research. mdpi.comnih.gov For example, rhodium(III)-catalyzed enantioselective C-H functionalization has been used to create chiral dihydrobenzofurans with high enantiomeric excess. researchgate.net

Recent strategies to address these challenges include the use of transition metal catalysts (e.g., palladium, rhodium, copper) and the development of novel annulation reactions. researchgate.netacs.orgnih.gov For instance, a [4+1] cycloaddition of in situ generated ortho-quinone methides with isocyanides has been reported as a new method for constructing 2-aminobenzofurans under mild conditions. nih.gov

Development of More Environmentally Benign Synthetic Protocols

The pharmaceutical industry is increasingly focused on "green chemistry" to reduce its environmental footprint. This involves using less hazardous solvents, reducing waste, and employing catalysts that can be easily recovered and reused.

Several eco-friendly methods for benzofuran synthesis have been reported:

Catalyst-free synthesis: Some methods aim to eliminate the need for a catalyst altogether, though these are still relatively few. nih.gov

Green catalysts: The use of biodegradable and readily available catalysts, such as banana peel powder, has been explored for the synthesis of benzofuran derivatives. lbsmd.ac.in

Alternative solvents: Deep eutectic solvents (DES), which are biodegradable and have low toxicity, have been successfully used in the copper-catalyzed synthesis of benzofurans. acs.orgnih.gov

Electrochemical methods: Electrochemical synthesis offers a green alternative by using electricity to drive reactions, minimizing the need for chemical reagents. nih.gov

Advancements in Computational Modeling

Computational tools are becoming indispensable in modern drug discovery, allowing researchers to predict how a molecule will behave before it is even synthesized.

Enhancing Predictive Capabilities for Complex Biological Interactions

Molecular docking and other computational techniques are used to simulate the interaction between a ligand (like a benzofuran derivative) and its biological target (typically a protein). tandfonline.comnih.gov These simulations can predict the binding mode and affinity of a compound, helping to prioritize which molecules to synthesize and test. tandfonline.com For example, docking studies have been used to understand how benzofuran-2-carboxylic acids interact with Pim-1 kinase, a cancer target. tandfonline.com However, accurately predicting these complex interactions remains a challenge, and researchers are continuously working to improve the algorithms and force fields used in these simulations. nih.gov

Integration of Machine Learning and AI in Scaffold Design and SAR Predictions

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by analyzing vast datasets to identify patterns and make predictions. researchgate.netwhiterose.ac.uk

Scaffold Design: AI can be used to design novel molecular scaffolds with desired properties. researchgate.net For instance, AI systems can propose synthetic routes for complex molecules, sometimes leading to the discovery of new reactions. researchgate.net

SAR Prediction: Quantitative Structure-Activity Relationship (QSAR) models use machine learning to correlate the chemical structure of a compound with its biological activity. nih.gov These models can predict the activity of new, unsynthesized compounds, saving time and resources. nih.gov Recent developments include the use of graph neural networks and other deep learning techniques to build more accurate predictive models. oup.com

The table below summarizes some computational tools and their applications in the study of benzofuran derivatives.

| Computational Tool/Method | Application in Benzofuran Research | Key Findings/Goals |

| Molecular Docking | Predicting binding modes of benzofuran derivatives to target proteins (e.g., EGFR, Pim-1 kinase, cholinesterases). tandfonline.comnih.govpreprints.org | Identification of key interactions, guiding the design of more potent inhibitors. |

| 3D-QSAR (CoMFA/CoMSIA) | Establishing relationships between 3D molecular properties and biological activity. nih.gov | Identifying favorable and unfavorable regions for substitution on the benzofuran scaffold to enhance activity. |

| Machine Learning/AI | De novo design of novel benzofuran scaffolds; predicting toxicity and pharmacokinetic properties. researchgate.netoup.com | Accelerating the discovery of new drug candidates with improved safety profiles. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of benzofuran-protein complexes over time. nih.gov | Providing a more realistic picture of binding and helping to understand the mechanism of action. |

Exploration of Novel Biological Target Classes (Academic and Mechanistic)

While benzofuran derivatives are known to have a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, there is ongoing research to identify new therapeutic applications. mdpi.comnih.gov

A significant area of interest is the development of multi-target ligands, particularly for complex diseases like Alzheimer's. preprints.orgnih.gov For example, novel 3-aminobenzofuran derivatives have been designed as multifunctional agents that can inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as prevent the aggregation of amyloid-beta peptides. nih.govnih.govresearchgate.netacs.org

Researchers are also investigating the potential of benzofuran derivatives to target other proteins involved in disease, such as various kinases and enzymes implicated in cancer and other disorders. chemrevlett.com The unique structural features of the this compound scaffold make it an attractive starting point for the design of inhibitors for a wide range of biological targets.

Investigation of Under-explored Enzyme Families and Protein-Protein Interactions

While derivatives of this compound have shown promise as histamine (B1213489) H3 receptor antagonists, the full spectrum of their biological targets is likely much broader. nih.govacs.org Future research should focus on screening this compound and its derivatives against a wider array of enzyme families and investigating their potential to modulate protein-protein interactions (PPIs).

Under-explored Enzyme Families:

Kinases: The vast and diverse kinase family presents numerous opportunities for discovering novel inhibitors. The structural motifs of this compound could be adapted to target the ATP-binding site of various kinases involved in cell signaling and disease.